molecular formula C7H6N2O B1523318 2-(Prop-2-YN-1-yloxy)pyrimidine CAS No. 944903-33-7

2-(Prop-2-YN-1-yloxy)pyrimidine

Cat. No. B1523318
CAS RN: 944903-33-7
M. Wt: 134.14 g/mol
InChI Key: CUQIKXCVGSDFFF-UHFFFAOYSA-N
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Description

2-(Prop-2-YN-1-yloxy)pyrimidine is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. Various methods have been described, including the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is an efficient, mild, and practical method for the stereospecific synthesis of various pyrimidine derivatives .


Molecular Structure Analysis

The InChI code for 2-(Prop-2-YN-1-yloxy)pyrimidine is 1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

2-(Prop-2-YN-1-yloxy)pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 134.14 .

Scientific Research Applications

Synthesis of Medicinal Agents

2-(Prop-2-YN-1-yloxy)pyrimidine serves as a building block in the synthesis of various medicinal agents. Its structural diversity allows for the creation of compounds with potential therapeutic benefits. For instance, it can be used to develop drugs with antimicrobial, antiviral, and anticancer properties .

Biological Targeting

This compound plays a role in targeting specific biological pathways or structures. It’s often used in the design of molecules that interact with enzymes or receptors within the body, which can lead to the development of new treatments for diseases .

Material Science

In material science, 2-(Prop-2-YN-1-yloxy)pyrimidine can be utilized to modify surfaces or create new materials with desired properties. Its ability to form stable bonds with various substrates makes it valuable for developing advanced materials .

Chemical Synthesis

As a reagent, 2-(Prop-2-YN-1-yloxy)pyrimidine is employed in chemical synthesis to introduce pyrimidine moieties into larger molecules. This is particularly useful in the field of organic chemistry, where pyrimidine rings are a common component of complex molecules .

Pharmacokinetics and Pharmacodynamics

Researchers use 2-(Prop-2-YN-1-yloxy)pyrimidine to study and improve the pharmacokinetic and pharmacodynamic profiles of new drugs. By incorporating this compound into drug candidates, scientists can enhance absorption, distribution, metabolism, and excretion (ADME) properties .

Central Nervous System (CNS) Research

Due to its potential medicinal properties, this compound is also explored in CNS research. It may contribute to the development of CNS-active agents, calcium channel blockers, and antidepressants, expanding the arsenal of treatments for neurological disorders .

Safety and Hazards

The safety information for 2-(Prop-2-YN-1-yloxy)pyrimidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the specific future directions for 2-(Prop-2-YN-1-yloxy)pyrimidine are not explicitly mentioned in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds are of interest due to their wide range of pharmacological effects, including anti-inflammatory activities . Future research may focus on the development of new pyrimidines with enhanced activities and minimal toxicity .

Mechanism of Action

properties

IUPAC Name

2-prop-2-ynoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIKXCVGSDFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299548
Record name Pyrimidine, 2-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-YN-1-yloxy)pyrimidine

CAS RN

944903-33-7
Record name Pyrimidine, 2-(2-propyn-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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